molecular formula C14H18N2O3S B14566997 N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide CAS No. 61298-84-8

N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide

Cat. No.: B14566997
CAS No.: 61298-84-8
M. Wt: 294.37 g/mol
InChI Key: GBKAQHDXHWYOIR-UHFFFAOYSA-N
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Description

N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of sulfonyl carboxamides. This compound features a pyrrolidine ring, a phenylpropene group, and a sulfonyl group, making it a unique and versatile molecule in the field of medicinal chemistry and organic synthesis.

Properties

CAS No.

61298-84-8

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

N-(1-phenylprop-1-en-2-ylsulfonyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C14H18N2O3S/c1-12(11-13-7-3-2-4-8-13)20(18,19)15-14(17)16-9-5-6-10-16/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,17)

InChI Key

GBKAQHDXHWYOIR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)S(=O)(=O)NC(=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids under acidic or basic conditions.

    Introduction of the Phenylpropene Group: The phenylpropene group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl group is alkylated with a propene derivative in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with various enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position of the pyrrolidine ring.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.

Uniqueness

N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide is unique due to its specific combination of a phenylpropene group, a sulfonyl group, and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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